

# An In-depth Technical Guide to the Ethnobotanical Uses of Ginsenoside-Containing Plants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: *Ginsenosides*

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## Introduction

**Ginsenosides**, a class of triterpenoid saponins, are the principal bioactive constituents responsible for the diverse pharmacological activities of plants in the *Panax* genus.<sup>[1][2]</sup> These compounds, found almost exclusively in ginseng species, have been a cornerstone of traditional medicine for millennia, particularly in East Asia.<sup>[1][3]</sup> The name *Panax* itself is derived from the Greek for "all-healing," reflecting its historical reverence as a panacea.<sup>[4][5]</sup> Modern scientific investigation continues to validate these ancient uses, uncovering mechanisms related to neuroprotection, immune modulation, and anti-cancer activities, making these plants a significant focus for contemporary drug discovery and development.<sup>[3][6][7]</sup>

This technical guide provides a comprehensive overview of the ethnobotanical uses of key ginsenoside-containing plants. It summarizes quantitative data on ginsenoside distribution, details traditional and modern experimental protocols for their extraction and analysis, and visualizes key biological pathways influenced by these compounds.

## Prominent Ginsenoside-Containing Plants and Their Ethnobotanical Significance

The genus *Panax* is the most well-known source of **ginsenosides**.<sup>[1]</sup> However, other plants, such as *Gynostemma pentaphyllum*, also contain these valuable compounds.<sup>[1]</sup> It is also important to distinguish these from plants colloquially referred to as "ginseng," like *Eleutherococcus senticosus* (Siberian Ginseng), which contains eleutherosides, not **ginsenosides**, and thus has a different pharmacological profile.<sup>[8]</sup>

## ***Panax ginseng* C.A. Meyer (Asian or Korean Ginseng)**

Native to the mountainous regions of the Far East, *Panax ginseng* has been a staple in Traditional Chinese Medicine (TCM) for over 2,000 years.<sup>[2][4][9]</sup> It is classified as an adaptogen, believed to help the body resist physiological and psychological stress.<sup>[9][10]</sup> Traditionally, the root is the most commonly used part.<sup>[9]</sup>

## ***Panax quinquefolius* L. (American Ginseng)**

Found in the deciduous forests of eastern North America, American ginseng has a rich history of use by Indigenous peoples and later by Appalachian communities.<sup>[11][12]</sup> Its Latin genus name, *Panax*, reflects its traditional consideration as a "cure-all."<sup>[11]</sup> Ethnobotanical preparations include chewing the raw root, brewing teas from roots or leaves, and creating alcoholic tinctures.<sup>[11]</sup>

## ***Panax notoginseng* (Burk.) F.H. Chen (Sanqi or Tianqi)**

Primarily distributed in the southwest of China, *P. notoginseng* is a critical herb in TCM renowned for its hemostatic properties.<sup>[13][14]</sup> It is traditionally used to treat a wide range of conditions involving bleeding, pain, inflammation, and cardiovascular diseases.<sup>[13][15][16]</sup>

## ***Gynostemma pentaphyllum* (Thunb.) Makino (Jiaogulan)**

Known as "Southern Ginseng," this perennial vine from the Cucurbitaceae family is used in traditional medicine as a tonic herb, often consumed as a tea.<sup>[17][18][19]</sup> It is notable for containing **ginsenosides**, a rare occurrence outside the *Panax* genus.<sup>[1]</sup>

## **Data Presentation: Ethnobotanical Uses and Ginsenoside Distribution**

### **Table 1: Summary of Traditional Ethnobotanical Uses**

Plant Species	Common Name(s)	Traditional Uses	Geographic/Cultural Origin
Panax ginseng	Asian Ginseng, Korean Ginseng	Adaptogen for stress resistance; enhances energy (qi), stamina, and cognitive function; supports immune function and sexual health. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[20]</a>	East Asia (China, Korea)
Panax quinquefolius	American Ginseng	General tonic ("cure-all"); chewed raw or used in teas and tinctures for overall vitality. <a href="#">[11]</a> <a href="#">[12]</a>	North America (Indigenous Peoples, Appalachia)
Panax notoginseng	Sanqi, Tianqi	Hemostatic agent to control internal and external bleeding; reduces pain, swelling, and inflammation; treats trauma and cardiovascular ailments. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[21]</a>	China
Gynostemma pentaphyllum	Jiaogulan, Southern Ginseng	Tonic herb for vitality and longevity; consumed as a health-promoting tea. <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>	South and East Asia
Eleutherococcus senticosus	Siberian Ginseng, Eleuthero	Adaptogen to increase stamina, energy, and resistance to stress; supports the immune system (Note: Contains eleutherosides, not	Northeastern Asia, Russia

ginsenosides).[8][20]  
 [22]

**Table 2: Comparative Quantitative Analysis of Major Ginsenosides (mg/g)**

Ginsenoside content varies significantly based on the species, the part of the plant utilized, cultivation conditions, and age.[1][23][24] The leaves and fine roots often contain a higher concentration of total **ginsenosides** than the main root.[1][23]

Plant Species	Plant Part	Rb1	Rg1	Re	Rd	Total Ginsenosides
Panax ginseng	Main Root	6.4	1.3	1.3	0.9	~63.0[25] [26]
Fine Root	-	-	-	-	~142.5[26]	
Leaf	-	10.0	22.0	15.0	91.5 - 92.0[26] [27]	
Panax quinquefolius	Main Root	20.0 (mRb1+Rb1)	3.0	10.0	1.5	~76.0[26]
Fine Root	24.95 (±2.14)	-	-	-	~116.0[26] [27]	
Leaf	-	3.0	10.0	2.0 (mRd)	~37.4[26] [27]	
Panax notoginseng	Main Root	39.1	35.8	-	7.9	~75.7- 89.8[26]
Rhizome	-	-	-	-	~137.5[26]	
Leaf	-	-	-	-	~109.2[26]	

Note: Values are approximate and compiled from various sources for comparison. "-" indicates data not specified in the cited sources. mRb1 and mRd refer to malonylated forms.

## Experimental Protocols

### Protocol 1: Traditional Preparation of Red Ginseng

Red ginseng is produced through a traditional steaming and drying process, which alters the ginsenoside profile, often creating minor **ginsenosides** with enhanced bioactivity.[\[28\]](#)[\[29\]](#)

Methodology:

- Selection: Fresh Panax ginseng roots, typically 6 years old, are selected and sorted by size and quality.[\[28\]](#)
- Washing: The roots are thoroughly washed with clean water to remove soil and debris.[\[28\]](#)
- Steaming: The washed ginseng is steamed at 90–98°C for 1 to 3 hours.[\[28\]](#) This process induces chemical transformations, including the conversion of major **ginsenosides** to less polar, more bioavailable forms like Rg3 and Rg5.[\[29\]](#)
- Drying: The steamed ginseng is first dried with hot air and then laid in the sun. This process continues until the moisture content is reduced to approximately 15-18%.[\[28\]](#)[\[30\]](#) The resulting product is hard, reddish-brown, and has a prolonged shelf life.

### Protocol 2: Laboratory Workflow for Ginsenoside Extraction and HPLC Quantification

This protocol outlines a standard laboratory procedure for the extraction and quantitative analysis of **ginsenosides** from plant material.

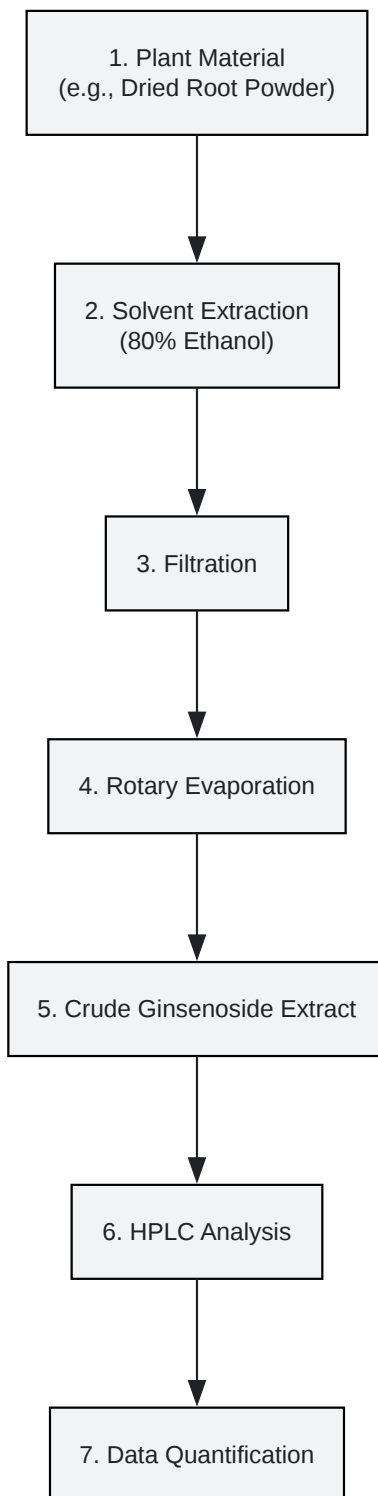
Methodology:

- Sample Preparation: The plant material (e.g., dried root) is ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered sample is extracted using a mixture of water and ethanol (typically 20% water, 80% ethanol).[\[31\]](#) The mixture is agitated or sonicated for a specified

period to ensure efficient extraction of **ginsenosides**.

- Filtration: The resulting extract is filtered to remove solid plant material.[\[31\]](#)
- Solvent Evaporation: The filtrate is concentrated under vacuum using a rotary evaporator at a temperature of 50-60°C to remove the ethanol and water.[\[31\]](#)
- Purification (Optional): For isolation of specific **ginsenosides**, the crude extract can be further purified using column chromatography.[\[1\]](#)
- Quantification: The final extract is dissolved in a suitable solvent (e.g., methanol) and analyzed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to identify and quantify individual **ginsenosides** against known standards.[\[24\]](#)

## Workflow for Ginsenoside Extraction and Analysis



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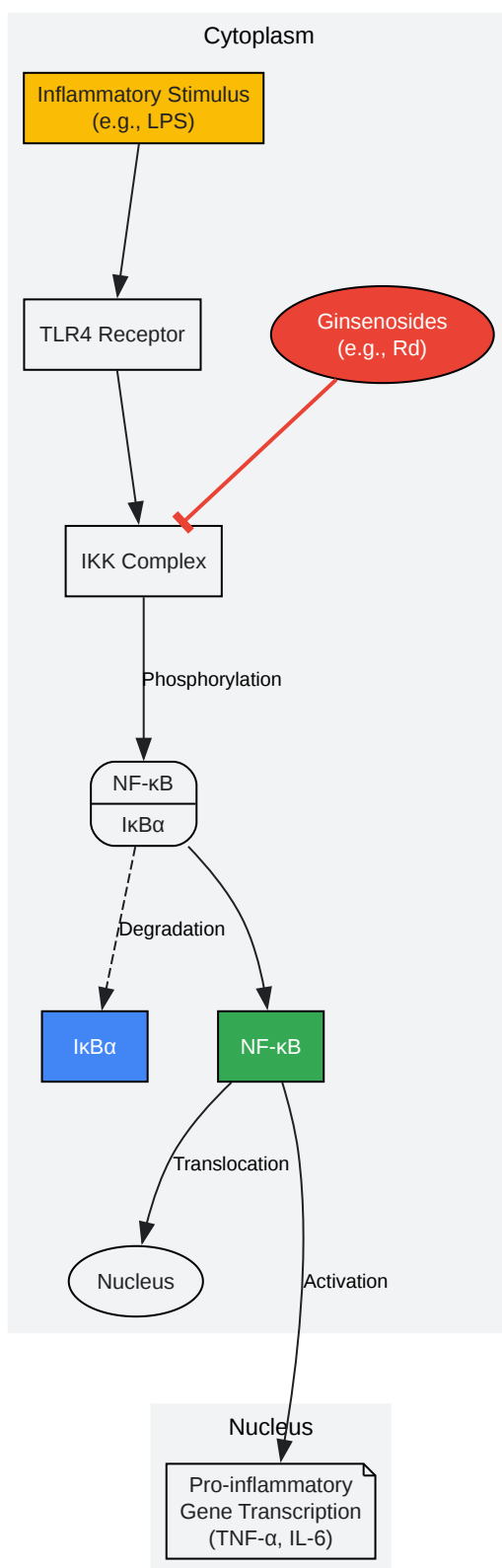
Caption: Experimental workflow for laboratory extraction and quantification of **ginsenosides**.

## Pharmacology and Key Signaling Pathways

**Ginsenosides** exert their effects through a multitude of molecular mechanisms, including anti-inflammatory, antioxidant, and anti-cancer actions.[2][32] They can modulate various signaling pathways and have been shown to interact directly with steroid hormone receptors.[5]

A key mechanism for the anti-inflammatory effects of **ginsenosides** is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[33] In response to inflammatory stimuli like lipopolysaccharide (LPS), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This frees NF- $\kappa$ B to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes (e.g., TNF- $\alpha$ , IL-6). Certain **ginsenosides**, such as Rd, can intervene by inhibiting the activation of the IKK complex, thereby preventing I $\kappa$ B $\alpha$  degradation and keeping NF- $\kappa$ B sequestered in the cytoplasm.[7]





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Caption: Ginsenoside inhibition of the pro-inflammatory NF-κB signaling pathway.

## Conclusion and Future Perspectives

The ethnobotanical history of ginsenoside-containing plants provides a rich foundation for modern pharmacological research.[3] Quantitative analyses reveal significant variations in ginsenoside content, underscoring the need for careful standardization of herbal preparations for both research and therapeutic use.[24] As detailed in the experimental protocols, traditional processing methods like steaming can beneficially alter the chemical profile of these plants, a principle that can be optimized in pharmaceutical manufacturing.[28]

Future research should focus on a bioactivity-guided isolation strategy to identify novel, potent **ginsenosides** and elucidate their structure-function relationships.[13] Furthermore, exploring the synergistic interactions between different **ginsenosides** and other phytochemicals within the plant matrix could unlock new therapeutic potentials and provide a deeper understanding of the holistic efficacy observed in traditional medicine.[3] The continued investigation of these remarkable plants holds significant promise for the development of novel drugs for a wide range of human diseases.[7]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Ethnobotanical Uses of Ginsenoside-Containing Plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230088#exploring-the-ethnobotanical-uses-of-ginsenoside-containing-plants]

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